
9-(2-Fluorophenyl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-Fluorophenyl)anthracene is an organic compound with the molecular formula C20H13F It is a derivative of anthracene, where a fluorophenyl group is attached to the ninth carbon of the anthracene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Fluorophenyl)anthracene typically involves the Suzuki-Miyaura cross-coupling reaction. This method uses a palladium catalyst to couple a boronic acid derivative of fluorobenzene with a halogenated anthracene. The reaction conditions often include a base such as potassium carbonate, a solvent like toluene or dimethylformamide, and a temperature range of 80-100°C .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the Suzuki-Miyaura cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of anthraquinone derivatives.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of reduced anthracene derivatives.
Substitution: Electrophilic substitution reactions are common, where the fluorophenyl group can be further functionalized using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Halogenated or nitrated fluorophenyl anthracene derivatives.
Applications De Recherche Scientifique
Chemistry: 9-(2-Fluorophenyl)anthracene is used as a building block in organic synthesis, particularly in the development of new organic materials with specific electronic properties.
Biology: In biological research, this compound can be used as a fluorescent probe due to its strong fluorescence properties, aiding in the study of biological molecules and processes.
Medicine: While direct medical applications are limited, derivatives of this compound are being explored for their potential use in drug development, particularly in targeting specific molecular pathways.
Industry: In the industrial sector, this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable photophysical properties .
Mécanisme D'action
The mechanism by which 9-(2-Fluorophenyl)anthracene exerts its effects is largely dependent on its interaction with specific molecular targets. In electronic applications, its mechanism involves the efficient transfer of electrons and energy, facilitated by its conjugated structure. In biological systems, its fluorescence properties allow it to act as a probe, binding to specific biomolecules and emitting light upon excitation, thereby enabling the visualization of biological processes.
Comparaison Avec Des Composés Similaires
9-Phenylanthracene: Lacks the fluorine atom, resulting in different electronic properties.
9-(4-Fluorophenyl)anthracene: The fluorine atom is positioned differently, affecting its reactivity and applications.
9,10-Diphenylanthracene: Contains two phenyl groups, leading to distinct photophysical properties.
Uniqueness: 9-(2-Fluorophenyl)anthracene is unique due to the presence of the fluorine atom in the ortho position of the phenyl ring. This fluorine atom influences the compound’s electronic distribution, enhancing its stability and reactivity in certain chemical reactions. Additionally, the fluorine atom can participate in hydrogen bonding, which can be advantageous in specific applications such as molecular recognition and binding studies.
Propriétés
Numéro CAS |
737-24-6 |
|---|---|
Formule moléculaire |
C20H13F |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
9-(2-fluorophenyl)anthracene |
InChI |
InChI=1S/C20H13F/c21-19-12-6-5-11-18(19)20-16-9-3-1-7-14(16)13-15-8-2-4-10-17(15)20/h1-13H |
Clé InChI |
JAZSKWGLHUQQEB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



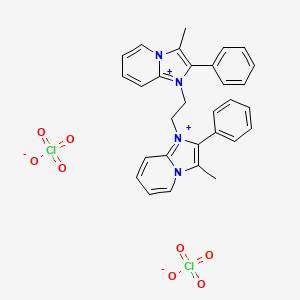
![2-hydroxypropane-1,2,3-tricarboxylic acid;(9E)-15-(2-pyrrolidin-1-ylethoxy)-7,12,26-trioxa-19,21,24-triazatetracyclo[18.3.1.12,5.114,18]hexacosa-1(24),2,4,9,14,16,18(25),20,22-nonaene](/img/structure/B12788472.png)
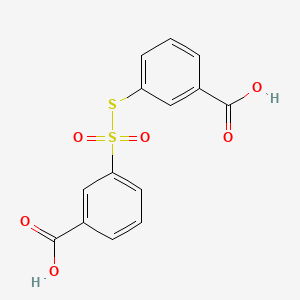
![3-Amino-6,7-dihydroimidazo[1,5-a]pyridin-1(5H)-one](/img/structure/B12788480.png)
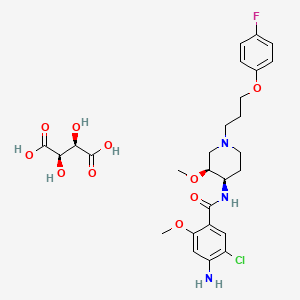
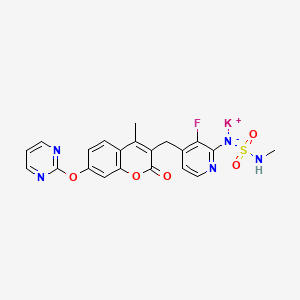
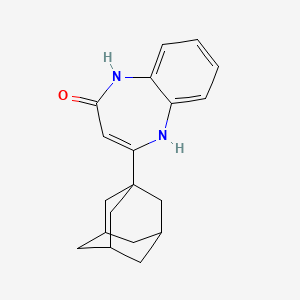

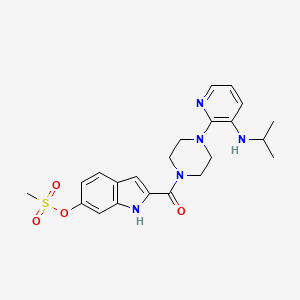
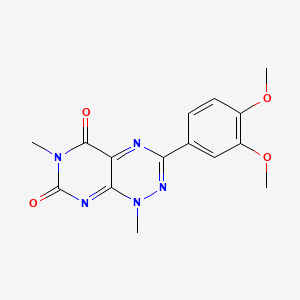
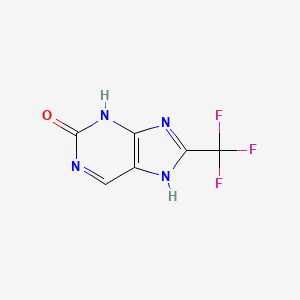
![3,4,5-Tris[(2,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B12788515.png)

